molecular formula C10H20O B2564698 (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol CAS No. 2248185-28-4

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol

Cat. No.: B2564698
CAS No.: 2248185-28-4
M. Wt: 156.269
InChI Key: GRMFGARTBVAOMP-SSDOTTSWSA-N
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Description

(2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol: is an organic compound characterized by a cyclopropyl ring with four methyl groups and a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring with four methyl groups can be synthesized through a cyclopropanation reaction. This involves the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Attachment of the Propanol Side Chain: The propanol side chain can be introduced through a Grignard reaction or an alkylation reaction, where the cyclopropyl ring is reacted with a suitable alkyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation and alkylation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopropyl ring or the propanol side chain are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

    Oxidation: Ketones, aldehydes, and carboxylic acids.

    Reduction: Various alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its interactions with enzymes and receptors are of particular interest.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s unique structure may impart specific biological activities, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl ring’s strain and the steric effects of the methyl groups play a crucial role in these interactions. The compound may modulate the activity of specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)ethanol: Similar structure but with an ethanol side chain.

    (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)butan-1-ol: Similar structure but with a butanol side chain.

Uniqueness

The uniqueness of (2S)-2-(2,2,3,3-Tetramethylcyclopropyl)propan-1-ol lies in its specific combination of a cyclopropyl ring with four methyl groups and a propanol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S)-2-(2,2,3,3-tetramethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-7(6-11)8-9(2,3)10(8,4)5/h7-8,11H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMFGARTBVAOMP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1C(C1(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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